molecular formula C10H18Cl2N2 B163739 N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride CAS No. 637-01-4

N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride

Cat. No. B163739
CAS RN: 637-01-4
M. Wt: 200.71 g/mol
InChI Key: FBHKTSXMTASXFJ-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride (TMPD) is a redox mediator used in the oxidase test for detecting bacterial cytochrome c oxidases . It is commonly used to perform the oxidase test for the colorimetric identification of pathogenic and non-pathogenic bacteria . It is also an oxidizable compound that serves as a reducing co-substrate for heme peroxidases .


Molecular Structure Analysis

The molecular formula of N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride is C10H16N2.2HCl, and its molecular weight is 237.17 g/mol . The InChI string is InChI=1S/C10H16N2.2ClH/c1-11(2)9-5-7-10(8-6-9)12(3)4;;/h5-8H,1-4H3;2*1H .


Chemical Reactions Analysis

N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride (TMPD) is a redox reagent with low ionization potential widely used as an electron donor for photosystem I . It also acts as an electron acceptor in photosystem II . TMPD undergoes one-electron oxidation by the heme peroxidase higher oxidation states (compounds I and II) producing a highly colored product that absorbs at 611 nm .


Physical And Chemical Properties Analysis

N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride is a powder that is off-white to gray-brown in color . It has a melting point of 222-224 °C (lit.) . It is soluble in water, with a solubility of 500 mg/10 mL . The storage temperature is room temperature .

Scientific Research Applications

Reducing Co-substrate for Heme Peroxidases

“N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride” (TMPD) is an oxidizable compound that serves as a reducing co-substrate for heme peroxidases . Heme peroxidases are a class of enzymes that play a crucial role in biological processes such as hormone synthesis, immune response, and detoxification. TMPD aids these enzymes in their function by providing the necessary reducing power .

Test Reagent in Microbiology

TMPD is used as a test reagent in microbiology for the classification of cytochrome oxidase positive aerobic microorganisms . Cytochrome oxidase is an enzyme present in certain bacteria, and its presence or absence is used as a diagnostic tool in microbiology. TMPD, due to its specific chemical properties, can help identify these bacteria .

Detection of Peroxidases on Polyacrylamide Gels

TMPD finds application in the detection of peroxidases on polyacrylamide gels . Peroxidases are enzymes that play a key role in many biological processes, and their detection and quantification are important in biochemical research. TMPD can be used to visualize these enzymes on polyacrylamide gels, a common technique used in molecular biology .

Electrosynthesis of p-Phenylenediamines

Amine functionalization of TMPD has been used for the electrosynthesis of a wide range of p-phenylenediamines . This process involves the stabilization of the redox-active species via amine functionalization, which allows for the electrochemical synthesis of p-phenylenediamine derivatives in green conditions .

Mechanism of Action

Safety and Hazards

N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride causes skin irritation and serious eye irritation . Protective measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding dust formation, and avoiding contact with skin, eyes, or clothing . In case of contact, rinse skin with water/shower, and rinse eyes cautiously with water for several minutes . If irritation persists, seek medical advice/attention .

Future Directions

N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride (TMPD) has potential applications in the screening of therapeutics that inhibit COX activity in vivo . Its role as a redox reagent and its use in the oxidase test for detecting bacterial cytochrome c oxidases suggest its potential in microbiological and biochemical research .

properties

IUPAC Name

1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2ClH/c1-11(2)9-5-7-10(8-6-9)12(3)4;;/h5-8H,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHKTSXMTASXFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060915
Record name N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride
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Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride
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Product Name

N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride

CAS RN

637-01-4
Record name NSC36730
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Record name 1,4-Benzenediamine, N1,N1,N4,N4-tetramethyl-, hydrochloride (1:2)
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Record name N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride
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Record name N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride
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Record name TETRAMETHYL-P-PHENYLENEDIAMINE DIHYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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